molecular formula C12H19N3 B12818050 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

2-Methyl-6-(4-methylpiperazin-1-yl)aniline

Cat. No.: B12818050
M. Wt: 205.30 g/mol
InChI Key: UAKIJCVTSZHUKM-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C12H19N3. It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-6-(4-methylpiperazin-1-yl)aniline involves the reaction of p-nitroaniline with 1-(4-methylpiperazine) ethanone. The process begins with an amide reaction between p-nitroaniline and 1-(4-methylpiperazine) ethanone, followed by a reduction reaction to yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The process may include steps such as purification and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

2-Methyl-6-(4-methylpiperazin-1-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can act as a scaffold, facilitating interactions with various biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methyl and piperazine groups influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-methyl-6-(4-methylpiperazin-1-yl)aniline

InChI

InChI=1S/C12H19N3/c1-10-4-3-5-11(12(10)13)15-8-6-14(2)7-9-15/h3-5H,6-9,13H2,1-2H3

InChI Key

UAKIJCVTSZHUKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C)N

Origin of Product

United States

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